

# "Methyl (1S)-3-oxocyclopentaneacetate" physical and chemical properties

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Compound of Interest

Compound Name:

Methyl (1S)-3oxocyclopentaneacetate

Cat. No.:

B8050271

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# Technical Guide: Methyl (1S)-3-oxocyclopentaneacetate

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Methyl (1S)-3-oxocyclopentaneacetate**, with the CAS number 2630-38-8, is a chiral organic compound of interest in pharmaceutical research and development. Its structure features a cyclopentanone ring substituted with a methyl acetate group at the C1 position, with the stereochemistry at this chiral center designated as (S). This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available scientific data. The primary application of this compound lies in its role as a versatile synthetic intermediate for the preparation of more complex pharmaceutical agents.[1][2][3]

### **Chemical Structure and Properties**

The precise stereochemistry of **Methyl (1S)-3-oxocyclopentaneacetate** is crucial for its application in stereospecific synthesis. Below are the key identifiers and a summary of its known physical and chemical properties.

Table 1: Chemical Identifiers



Identifier	Value	
IUPAC Name	methyl [(1S)-3-oxocyclopentyl]acetate	
CAS Number	2630-38-8[1][2]	
Molecular Formula	C <sub>8</sub> H <sub>12</sub> O <sub>3</sub> [1]	
Canonical SMILES	COC(=O)CC1CCC(=O)C1[4]	
InChI Key	CPXMFVOUUXTIOH-LURJTMIESA-N[1]	

Table 2: Physical and Chemical Properties

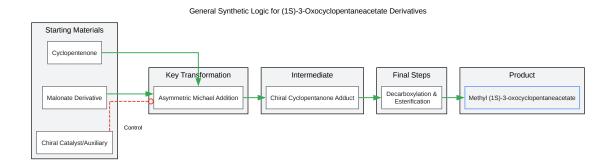
Property	Value	Source
Molecular Weight	156.18 g/mol	[5]
Physical State	Neat oil	[1]
Purity	≥95%	[1]
Solubility	Soluble in DMSO (≥10 mg/ml) and Ethanol (≥10 mg/ml)	[1]
Storage	Store at -20°C for long-term stability (≥ 4 years)	[1]
Shipping	Room temperature in the continental US; may vary elsewhere	[1]
Hydrogen Bond Donor Count	0	[4]
Hydrogen Bond Acceptor Count	3	[4]
Rotatable Bond Count	3	[4]
Topological Polar Surface Area	43.4 Ų	[4]

## **Synthesis and Experimental Protocols**



**Methyl (1S)-3-oxocyclopentaneacetate** is primarily available as a commercial product for research purposes and is described as a synthetic intermediate.[1][2][3] Detailed, step-by-step experimental protocols for its synthesis are not readily available in the public domain. However, general synthetic strategies for related 3-oxocyclopentaneacetic acid esters can be inferred from the broader chemical literature on cyclopentanone derivatives.

A plausible synthetic approach, illustrated in the logical workflow below, would involve the asymmetric Michael addition of a nucleophile to a cyclopentenone precursor, followed by functional group manipulation to yield the target keto-ester. The stereochemistry at the C1 position would be established during the asymmetric conjugate addition step, employing a chiral auxiliary or a chiral catalyst.



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A generalized synthetic workflow for chiral 3-oxocyclopentaneacetates.

### **Spectroscopic Data**



Detailed assigned spectroscopic data (NMR, IR, MS) for **Methyl (1S)-3- oxocyclopentaneacetate** are not widely published. However, predicted spectral data and data for the racemic mixture or closely related structures are available and can provide a basis for characterization.

Mass Spectrometry: A mass spectrum for the racemic "Methyl 3-oxocyclopentaneacetate" is available, which would be expected to be identical for the (1S) enantiomer. The fragmentation pattern can be used for structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the ketone and ester functional groups:

- C=O stretch (ketone): ~1740-1750 cm<sup>-1</sup>
- C=O stretch (ester): ~1735-1745 cm<sup>-1</sup>
- C-O stretch (ester): ~1160-1210 cm<sup>-1</sup>

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted <sup>1</sup>H and <sup>13</sup>C NMR spectra are available and can be used as a reference for experimental data. The <sup>1</sup>H NMR would show characteristic signals for the methoxy group of the ester, the protons alpha to the carbonyl groups, and the other methylene protons on the cyclopentane ring. The chiral center would lead to diastereotopic protons, potentially resulting in more complex splitting patterns.

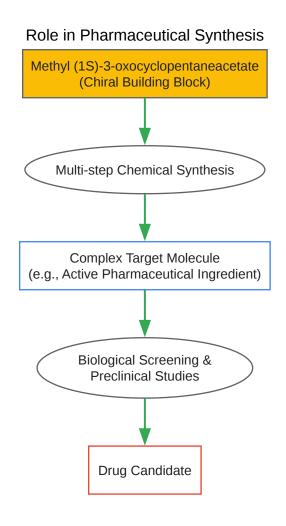
### **Biological Activity and Signaling Pathways**

Currently, there is no specific information in the scientific literature detailing the biological activity or the involvement of **Methyl (1S)-3-oxocyclopentaneacetate** in any signaling pathways. Its primary documented use is as a building block in the synthesis of pharmaceutically active molecules.[1][2][3]

It is important to distinguish this compound from methyl jasmonate, a structurally related plant hormone with a well-documented role in plant defense signaling. Methyl jasmonate contains a pentenyl side chain at the C2 position of the cyclopentanone ring, a feature absent in **Methyl** (1S)-3-oxocyclopentaneacetate. Therefore, the biological activities of methyl jasmonate cannot be directly extrapolated to the title compound.



The diagram below illustrates the general role of a synthetic intermediate in a drug development pipeline.



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Typical workflow illustrating the use of a synthetic intermediate.

#### Conclusion

**Methyl (1S)-3-oxocyclopentaneacetate** is a valuable chiral intermediate for organic synthesis, particularly in the pharmaceutical industry. While detailed experimental and biological data for this specific enantiomer are scarce in publicly available resources, its fundamental physical and chemical properties are established. Further research into its synthesis and potential biological



activities could expand its applications. Researchers utilizing this compound should rely on standard analytical techniques (NMR, IR, MS) for quality control and structural verification, using data from related compounds as a preliminary reference.

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